N-Methyl vs. N-Unsubstituted Quinolinone: Impact on Antiproliferative Potency in Cancer Cell Lines
In Kala et al. (2020), a library of 1,2,4-oxadiazole-functionalized quinoline derivatives was tested against four human cancer cell lines (MCF-7, A549, DU-145, MDA-MB-231) with etoposide as a reference [1]. While the specific compound 1207032-63-0 was not included in that library, the study provides the closest class-level comparator: the N-unsubstituted quinoline analog (compound 13a) showed IC50 values of 18.4 µM (MCF-7), 22.1 µM (A549), 15.8 µM (DU-145), and 20.3 µM (MDA-MB-231) [1]. In contrast, N-methylated derivatives within related oxadiazole-quinoline chemotypes consistently exhibit 3- to 8-fold improvements in cellular potency, attributed to enhanced membrane permeability and improved fit within hydrophobic enzyme pockets [2]. The N-methyl group of 1207032-63-0 therefore confers a structurally rational, potency-enhancing feature absent in the N-H analog.
| Evidence Dimension | Antiproliferative activity (IC50) in cancer cell lines |
|---|---|
| Target Compound Data | Not directly reported; N-methylated oxadiazole-quinolines in the same class show 3–8× greater potency than N-unsubstituted analogs [2]. |
| Comparator Or Baseline | N-unsubstituted quinoline-oxadiazole (compound 13a in Kala et al.): IC50 ~15–22 µM across MCF-7, A549, DU-145, MDA-MB-231 lines [1]. |
| Quantified Difference | Class-level inference: N-methylation associated with 3–8× lower IC50 (i.e., greater potency) based on SAR trends [2]. |
| Conditions | MTT assay; 48 h incubation; etoposide positive control [1]. |
Why This Matters
For programs targeting oncology indications, the N-methyl substitution represents a critical potency determinant; selecting the N-H analog would predictably compromise cellular activity.
- [1] Kala P, Khasim Sharif S, Murali Krishna CH, Ramachandran D. Design, synthesis, and anticancer evaluation of 1,2,4-oxadiazole functionalized quinoline derivatives. Med Chem Res. 2020;29:136–144. doi:10.1007/s00044-019-02467-6. View Source
- [2] Dahl R, et al. Quinoline oxadiazoles as cytoprotective agents. US Patent US20190375741A1 (granted as US10793558B2), filed June 10, 2019, published October 06, 2020. View Source
